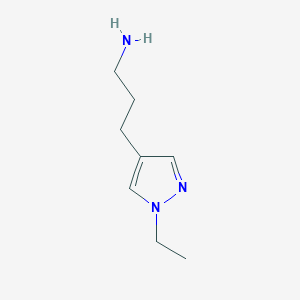
3-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine
Übersicht
Beschreibung
3-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine, a compound characterized by its unique pyrazole structure, has attracted attention in pharmaceutical research due to its potential biological activities. This article will explore the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₃N₃, with a molecular weight of approximately 165.22 g/mol. The presence of the ethyl group attached to the pyrazole nitrogen and the propan-1-amine moiety contributes to its chemical reactivity and biological potential. The compound's structure allows for interactions with biological targets, which is crucial for its pharmacological applications .
Biological Activities
Research indicates that compounds with a pyrazole core often exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. The mechanism likely involves inhibition of bacterial growth, as seen in related pyrazole derivatives .
- Anticancer Potential : Some studies have focused on the anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .
The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various downstream effects that contribute to its antimicrobial and anticancer activities .
Antimicrobial Evaluation
A study conducted on pyrazole derivatives indicated that compounds structurally similar to 3-(1-ethyl-1H-pyrazol-4-yl)propan-1-amines exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating potent activity .
Anticancer Activity
In vitro studies have shown that certain pyrazole derivatives can significantly reduce cell viability in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The results indicated that these compounds could induce apoptosis in cancer cells at low concentrations, highlighting their potential as therapeutic agents .
Data Summary Table
Eigenschaften
IUPAC Name |
3-(1-ethylpyrazol-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-2-11-7-8(6-10-11)4-3-5-9/h6-7H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBKLFZGWYFDDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















